4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid
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Overview
Description
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl(ethyl)carbamoyl group. The boronic acid functionality is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Cyclohexyl(ethyl)carbamoyl Group: The cyclohexyl(ethyl)carbamoyl group can be introduced via a nucleophilic substitution reaction, where the phenylboronic acid reacts with cyclohexyl ethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Carbamate derivatives.
Scientific Research Applications
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity.
Pathways Involved: The inhibition of serine proteases can affect various biological pathways, including those involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyl(ethyl)carbamoyl group, making it less versatile in certain synthetic applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the carbamoyl group, leading to different reactivity and applications.
4-Chloro-3-(ethylcarbamoyl)phenylboronic Acid: Similar structure but with a chloro substituent, which can alter its chemical properties and reactivity.
Uniqueness
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid is unique due to its combination of a boronic acid group and a cyclohexyl(ethyl)carbamoyl group, providing a balance of reactivity and stability that is advantageous in various synthetic and biological applications .
Properties
Molecular Formula |
C15H22BNO3 |
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Molecular Weight |
275.15 g/mol |
IUPAC Name |
[4-[cyclohexyl(ethyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO3/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(11-9-12)16(19)20/h8-11,14,19-20H,2-7H2,1H3 |
InChI Key |
QDRFXJKMCFSWGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CC)C2CCCCC2)(O)O |
Origin of Product |
United States |
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